molecular formula C21H30N2O3 B1468184 tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate CAS No. 1353519-40-0

tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate

Cat. No. B1468184
M. Wt: 358.5 g/mol
InChI Key: YDZYOZUOSYKTFG-SDNWHVSQSA-N
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Description

tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate is a chemical compound with the following properties:



  • Empirical Formula : C₁₉H₂₉N₃O₄

  • Molecular Weight : 363.45 g/mol

  • SMILES Representation : O=C(OC©©C)N(CC1)CCC1C(/C(C2=CC©=NO2)=C/N©C)=O



Molecular Structure Analysis

The molecular structure of tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate consists of a piperidine ring with a tert-butyl ester group and a dimethylamino-substituted acryloyl group. The E-isomer configuration indicates the double bond geometry.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic additions. Investigating its reactivity with different functional groups would provide valuable insights.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • UV-Visible Absorption : No data retrieved

  • Stability : Stable under standard conditions


Safety And Hazards


  • Safety Precautions : Handle with care; wear appropriate protective equipment.

  • Hazard Information : No specific hazards reported in the retrieved literature.


Future Directions


  • Biological Studies : Investigate potential biological activities (e.g., receptor binding, enzyme inhibition).

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore structural modifications for improved properties.

  • Toxicology : Assess safety and toxicity profiles.


Please note that the information provided here is based on available literature, and additional studies may yield more insights. For detailed references, consider consulting peer-reviewed papers1234.


properties

IUPAC Name

tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-15-12-21(13-16-23,17-9-7-6-8-10-17)18(24)11-14-22(4)5/h6-11,14H,12-13,15-16H2,1-5H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYOZUOSYKTFG-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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